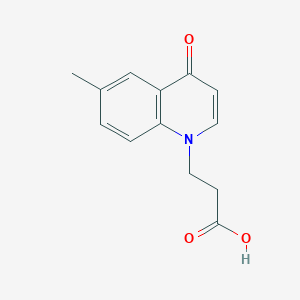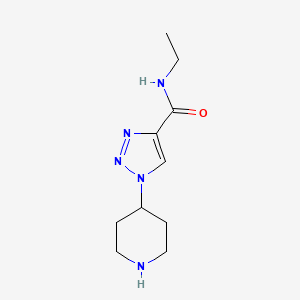
3-(6-Methyl-4-oxoquinolin-1(4H)-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Methyl-4-oxoquinolin-1(4H)-yl)propanoic acid is a compound belonging to the quinoline family, characterized by a quinoline core structure with a methyl group at the 6th position and a propanoic acid moiety at the 3rd position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-4-oxoquinolin-1(4H)-yl)propanoic acid typically involves the reaction of an appropriate quinoline derivative with a propanoic acid precursor. One common method involves the reaction of ethyl ester with corresponding anilines at elevated temperatures (around 140°C) in the presence of a small amount of dimethylformamide (DMF). The reaction proceeds smoothly and generally yields good results .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Methyl-4-oxoquinolin-1(4H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-Methyl-4-oxoquinolin-1(4H)-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a diuretic agent.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid: Known for its diuretic activity.
4-Methoxyanilide derivatives: Explored for their biological activities and potential therapeutic applications.
Uniqueness
3-(6-Methyl-4-oxoquinolin-1(4H)-yl)propanoic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a propanoic acid moiety makes it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C13H13NO3 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
3-(6-methyl-4-oxoquinolin-1-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO3/c1-9-2-3-11-10(8-9)12(15)4-6-14(11)7-5-13(16)17/h2-4,6,8H,5,7H2,1H3,(H,16,17) |
InChI-Schlüssel |
PGNQZNXZSZFJET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C=CC2=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B11805084.png)
![5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B11805089.png)
![3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11805092.png)

![4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid](/img/structure/B11805112.png)






